
Evolutionarily Conserved Regions of the PurA
Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PurA protein

Cat. No.: B589552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Purine-rich element binding protein A (PurA) is a highly conserved, multifunctional protein

essential for a myriad of cellular processes, including DNA replication, transcription, and mRNA

transport. Its remarkable evolutionary conservation from bacteria to humans underscores its

fundamental role in cellular life. This technical guide provides an in-depth exploration of the

evolutionarily conserved regions of the PurA protein, detailing its structural domains,

functional implications, and involvement in critical signaling pathways. This document is

intended to serve as a comprehensive resource for researchers, scientists, and professionals in

drug development seeking to understand and target the conserved functionalities of PurA.

Conserved Domains of the PurA Protein
The most striking feature of the PurA protein is the presence of highly conserved nucleic acid-

binding domains known as Pur domains. These domains are responsible for PurA's ability to

bind to specific purine-rich sequences in both DNA and RNA.

The Pur Domain: Structure and Conservation
In humans, the PurA protein contains three tandem repeats of the Pur domain. In contrast,

bacterial orthologs typically possess a single Pur domain. Each Pur domain is characterized by
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a specific arrangement of amino acid residues that facilitate interaction with nucleic acids. The

sequence similarity within these domains is notably high across vast evolutionary distances.

Table 1: Quantitative Conservation of PurA Domains
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Domain/Regio
n

Description

Key
Conserved
Residues/Motif
s

Species
Comparison
(Percent
Identity)

Reference

Pur Domain I

First nucleic

acid-binding

repeat

Glycine-rich loop,

aromatic

residues

Human vs.

Mouse: >98%

Human vs.

Drosophila:

~75% Human vs.

S. cerevisiae:

~60%

[GENE_ID:5813]

Pur Domain II

Second nucleic

acid-binding

repeat

Similar to Pur

Domain I

Human vs.

Mouse: >98%

Human vs.

Drosophila:

~78% Human vs.

S. cerevisiae:

~62%

[GENE_ID:5813]

Pur Domain III

Third nucleic

acid-binding

repeat

Similar to Pur

Domain I & II

Human vs.

Mouse: >97%

Human vs.

Drosophila:

~73% Human vs.

S. cerevisiae:

~58%

[GENE_ID:5813]

N-terminal

Glycine-rich

region

Located

upstream of the

Pur domains

(Gly)n repeats

Highly variable in

length but

glycine

enrichment is

conserved

C-terminal acidic

region

Located

downstream of

the Pur domains

Glutamic acid

and Aspartic acid

residues

Moderately

conserved
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Note: The percent identity values are approximate and can vary based on the specific

alignment algorithm and parameters used. The provided values are for illustrative purposes

based on available literature.

Experimental Protocols for Studying PurA
Conservation and Interactions
Understanding the conserved regions of PurA and their functions requires a combination of

bioinformatic and experimental approaches. Below are detailed methodologies for key

experiments.

Multiple Sequence Alignment and Phylogenetic Analysis
Multiple sequence alignment (MSA) is a fundamental bioinformatic technique to identify

conserved regions among a set of homologous protein sequences.

Protocol: Multiple Sequence Alignment using Clustal Omega

Sequence Retrieval: Obtain PurA protein sequences from various species of interest from a

public database such as UniProt or NCBI GenBank. Ensure the sequences are in FASTA

format.

Access Clustal Omega: Navigate to the Clustal Omega web server (e.g., on the EBI

website).

Input Sequences: Paste the FASTA-formatted PurA sequences into the input box.

Set Parameters: For most standard analyses, the default parameters are sufficient. These

include:

Output Format: ClustalW with character counts is a common choice for visual inspection.

Alignment Type: Protein.

Submit Job: Click the "Submit" button to run the alignment.
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Analyze Results: The output will display the aligned sequences, with conserved residues

highlighted. Asterisks (*) indicate identical residues, colons (:) indicate residues with strongly

similar properties, and periods (.) indicate residues with weakly similar properties.

Phylogenetic Tree (Optional): Clustal Omega can also generate a phylogenetic tree to

visualize the evolutionary relationships between the aligned sequences. This can be viewed

in the "Phylogenetic Tree" tab of the results page.

Yeast Two-Hybrid (Y2H) Screening for Protein-Protein
Interactions
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify novel protein-

protein interactions.

Protocol: Yeast Two-Hybrid Screening

Vector Construction:

Clone the full-length coding sequence of human PurA into a "bait" vector (e.g., pGBKT7),

which fuses PurA to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7),

which fuses the library proteins to the activation domain (AD) of the same transcription

factor.

Yeast Transformation:

Transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select

for successful transformants on appropriate dropout medium (e.g., SD/-Trp).

Confirm the absence of auto-activation by the bait protein by plating on selective media

(e.g., SD/-Trp/-His/-Ade).

Transform the bait-containing yeast with the prey library.

Screening for Interactions:
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Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-

Ade).

Colonies that grow on this medium indicate a potential interaction between the PurA bait

and a prey protein from the library.

Validation and Identification:

Isolate the prey plasmids from the positive colonies.

Sequence the cDNA insert to identify the interacting protein.

Confirm the interaction by re-transforming the identified prey plasmid with the bait plasmid

and performing a one-on-one Y2H assay.

Co-immunoprecipitation (Co-IP) for In Vivo Interaction
Validation
Co-immunoprecipitation (Co-IP) is a technique used to confirm protein-protein interactions

within a cellular context.

Protocol: Co-immunoprecipitation and Western Blot

Cell Lysis:

Culture cells expressing the proteins of interest (e.g., HEK293T cells transiently

transfected with plasmids encoding tagged PurA and a potential interacting partner).

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without

SDS or a buffer containing a mild detergent like NP-40) supplemented with protease

inhibitors.

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing

the protein lysate.

Pre-clearing (Optional):
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Incubate the lysate with protein A/G beads for a short period to reduce non-specific

binding. Centrifuge and collect the supernatant.

Immunoprecipitation:

Add a specific antibody against the "bait" protein (e.g., anti-PurA antibody) to the pre-

cleared lysate.

Incubate with gentle rotation to allow the antibody to bind to its target protein and any

associated proteins.

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the

antibody-protein complexes.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads several times with cold lysis buffer to remove non-specifically bound

proteins.

Elution:

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample

buffer and boiling.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against the "prey" protein (the potential

interactor) to detect its presence in the immunoprecipitated complex.

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via

chemiluminescence.
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Signaling Pathways Involving Conserved Regions of
PurA
The conserved nucleic acid-binding domains of PurA are critical for its role in various signaling

pathways, particularly in the context of viral infections.

PurA and HIV-1 Tat Interaction in Transcriptional
Regulation
PurA has been shown to interact with the HIV-1 Tat protein, a key regulator of viral

transcription. This interaction is not direct but is mediated by a specific cellular RNA molecule.

The conserved Pur domains of PurA are essential for binding to this RNA, which then facilitates

the recruitment of Tat to the HIV-1 promoter, enhancing viral gene expression.
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[https://www.benchchem.com/product/b589552#evolutionarily-conserved-regions-of-the-
pura-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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